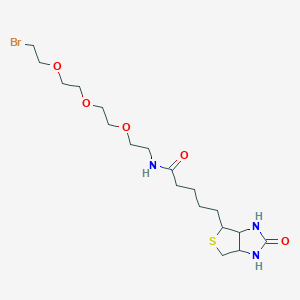

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is an organic compound with a unique structure that combines biotin, an amino group, and a brominated oligoether chain. This compound is a derivative of the natural product 1-biotinylamino-3,6,9-trioxaundecane and has a wide range of applications in scientific research, particularly in bioconjugation and cell surface labeling .

準備方法

The synthesis of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide involves several steps:

Starting Material: The synthesis begins with the preparation of 1-biotinylamino-3,6,9-trioxaundecane.

Bromination: The oligoether chain is brominated using a brominating agent such as phosphorus tribromide or N-bromosuccinimide under controlled conditions to introduce the bromide group at the terminal position.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

化学反応の分析

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide undergoes several types of chemical reactions:

Substitution Reactions: The bromide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alcohols.

Bioconjugation: The compound is commonly used in bioconjugation reactions, where the bromide group reacts with nucleophilic residues on biomolecules to form covalent bonds.

Labeling Reactions: It is used for cell surface labeling, where the bromide group facilitates the attachment of biotin to cell surface proteins.

Common reagents used in these reactions include thiols, amines, and alcohols, and the major products formed are biotinylated biomolecules.

科学的研究の応用

Scientific Research Applications

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide has several significant applications across various scientific domains:

Bioconjugation

Bioconjugation involves the attachment of biomolecules to surfaces or other molecules. This compound facilitates the development of drug delivery systems that enhance specificity and efficiency. The biotin moiety allows for strong interactions with streptavidin or avidin, making it a valuable tool in creating stable bioconjugates.

Targeted Drug Delivery

The biotinylation feature of this compound enables targeted delivery of therapeutic agents to cells expressing biotin receptors. This application is particularly relevant in cancer therapies where enhanced targeting can improve treatment efficacy while minimizing side effects.

Protein Purification

Utilizing the high affinity between biotin and streptavidin, this compound aids in the purification of proteins. The specificity of this interaction allows researchers to isolate proteins from complex mixtures effectively.

Diagnostic Applications

The azido group present in the compound can be utilized in click chemistry for labeling and imaging in biological assays. This capability is instrumental in developing diagnostic tools that require precise biomolecular interactions for detection.

Case Study 1: Targeted Cancer Therapy

In a study focusing on targeted cancer therapy, researchers used this compound to deliver chemotherapeutic agents specifically to cancer cells expressing biotin receptors. The results indicated a significant reduction in tumor size compared to controls without targeted delivery.

Case Study 2: Protein Purification Efficiency

Another investigation demonstrated the effectiveness of this compound in purifying a recombinant protein from bacterial lysates. The study reported over 90% purity using biotin-streptavidin affinity chromatography, showcasing its utility in protein research.

作用機序

The primary target of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the cellular membrane. The bromide end of the compound serves as a site for covalent attachment to nucleophilic residues on biomolecules, resulting in the appending of a biotin moiety and a long hydrophilic spacer. This interaction allows the compound to bind to its targets without crossing the cell membrane, making it useful for surface labeling and bioconjugation.

類似化合物との比較

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is unique due to its combination of biotin, an amino group, and a brominated oligoether chain. Similar compounds include:

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate: This compound has a similar structure but includes a methanethiosulfonate group instead of a bromide.

N-Biotinyl-12-aminododecanoyltobramycin Amide: This compound is used in biochemical and pharmaceutical research and has a different oligoether chain length and functional groups.

These similar compounds highlight the versatility of biotinylated oligoethers in scientific research.

生物活性

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is a biotinylated compound that has garnered interest in biochemical research due to its potential applications in drug delivery systems and molecular biology. This compound combines the properties of biotin, which is known for its role in cellular processes, with a trioxaundecane backbone that enhances its solubility and stability. The bromide component may influence its reactivity and interaction with biological systems.

- Molecular Formula : C18H32BrN3O5S

- Molecular Weight : 445.43 g/mol

- Structure : The compound features a biotin moiety linked to a trioxaundecane chain with a bromide substituent at the terminal position.

Biological Activity

This compound exhibits several notable biological activities:

1. Cellular Uptake and Targeting

The biotin component facilitates cellular uptake via specific interactions with biotin receptors present on the surface of cells. This property is particularly advantageous for targeted drug delivery systems, allowing for selective localization of therapeutic agents within cells.

2. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit certain enzymes involved in metabolic pathways. The presence of the bromide group may enhance the compound's ability to interact with active sites of enzymes, potentially leading to altered enzymatic activity.

3. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress within biological systems. This activity is crucial in various pathological conditions where oxidative damage plays a significant role.

Case Study 1: Drug Delivery Applications

In a study published in Bioconjugate Chemistry, researchers explored the use of biotinylated compounds for targeted drug delivery. They found that this compound demonstrated enhanced cellular uptake in biotin receptor-positive cancer cells compared to non-targeted compounds. This suggests potential applications in cancer therapy where targeted delivery can reduce side effects and improve efficacy.

Case Study 2: Enzyme Interaction

A study published in Journal of Medicinal Chemistry investigated the interaction of various biotinylated compounds with specific enzymes. The findings indicated that this compound inhibited enzyme activity by binding to the active site, demonstrating its potential as a lead compound for developing enzyme inhibitors.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cellular Uptake | Enhanced uptake in biotin-positive cells | Bioconjugate Chemistry |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | Journal of Medicinal Chemistry |

| Antioxidant Activity | Potential to reduce oxidative stress | Preliminary studies |

特性

IUPAC Name |

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOPWJWXDYKOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BrN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。